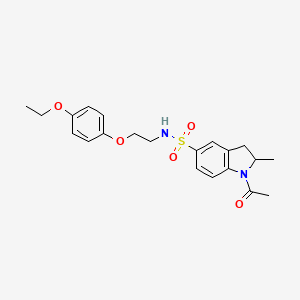

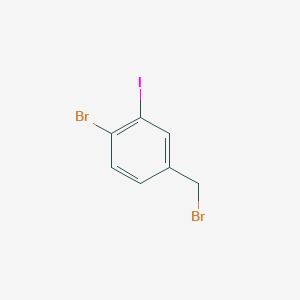

![molecular formula C18H18Cl2N2O3S B2826559 2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide CAS No. 339103-12-7](/img/structure/B2826559.png)

2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide (DCOP) is a synthetic compound belonging to the group of sulfonamides. It is a white, crystalline solid with a molecular weight of 393.96 g/mol. DCOP is used in a wide range of scientific research applications, including drug discovery, molecular biology, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Regioselectivity in Chemical Reactions

Studies on N-(polychloroethylidene)-sulfonamides have shed light on the regioselectivity of reactions involving pyrrole derivatives, leading to various N-substituted arenesulfonamides. These findings are essential for understanding the orbital-controlled processes in chemical synthesis and designing more efficient reactions with specific substituents in the electrophile molecule (Rozentsveig et al., 2008).

Catalysis and Addition Reactions

Copper-catalyzed cyclo- and Michael addition reactions have been facilitated by the interaction of unsaturated β-ketoesters with various reagents, showcasing the utility of copper catalysts in promoting diverse chemical transformations with good yields (Schotes & Mezzetti, 2011).

Oxidation Mechanisms

The selective oxidation of hydrocarbons by aqueous platinum salts demonstrates the potential for functionalizing organic compounds, including sulfonamides, through controlled oxidation steps. This research contributes to the development of novel oxidation strategies for organic synthesis (Labinger et al., 1993).

Anticancer Applications

The synthesis and study of new dibenzenesulfonamides reveal their potential as anticancer drug candidates, showing significant effects on apoptosis and autophagy pathways, in addition to inhibiting carbonic anhydrase isoenzymes associated with tumor growth. This research highlights the therapeutic potential of sulfonamide derivatives in cancer treatment (Gul et al., 2018).

Halogenation Processes

The use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes presents a methodological advancement in the selective functionalization of aromatic compounds, enabling the synthesis of halogenated derivatives with high yields (Bovonsombat & Mcnelis, 1993).

Electrochemical Applications

The electrochemical polymerization of thienylenepyrrole derivatives and their application in electrochromic devices underscore the versatility of sulfonamide compounds in materials science. These findings open pathways for the development of new materials with potential applications in electronics and display technologies (Carbas et al., 2014).

Catalytic Transfer Hydrogenation

Research on Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones highlights the importance of sulfonamide derivatives in catalysis, offering efficient and selective methods for the reduction of ketones under mild conditions (Ruff et al., 2016).

Propriétés

IUPAC Name |

2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c19-14-8-9-16(20)17(12-14)26(24,25)22(15-6-2-1-3-7-15)13-18(23)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHXIQSFFRNZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

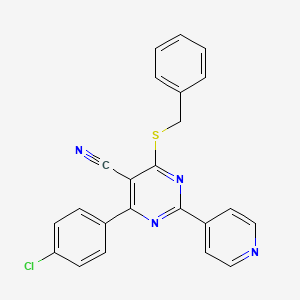

![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)

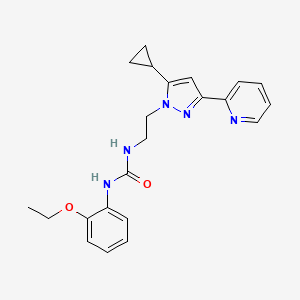

![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)

methanone](/img/structure/B2826488.png)

![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)

![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)